A Comprehensive Technical Guide to 3-(Pentafluorosulfanyl)benzoyl Chloride
A Comprehensive Technical Guide to 3-(Pentafluorosulfanyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 3-(pentafluorosulfanyl)benzoyl chloride, a versatile reagent increasingly recognized for its potential in medicinal chemistry and materials science. The pentafluorosulfanyl (SF₅) group, often dubbed a "super-trifluoromethyl group," imparts unique electronic and physicochemical properties to organic molecules, including enhanced metabolic stability, lipophilicity, and electron-withdrawing character.[1][2][3] This guide will cover the fundamental properties, synthesis, reactivity, and applications of 3-(pentafluorosulfanyl)benzoyl chloride, offering practical insights and detailed protocols for its use in the laboratory.
Introduction: The Emergence of the Pentafluorosulfanyl Moiety
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery. The pentafluorosulfanyl (SF₅) group, in particular, has garnered significant attention for its distinctive combination of properties.[4][5] Unlike the more common trifluoromethyl (CF₃) group, the SF₅ moiety possesses an octahedral geometry and a greater electron-withdrawing nature, which can profoundly influence a molecule's conformation, pKa, and binding interactions with biological targets.[1][6] 3-(Pentafluorosulfanyl)benzoyl chloride serves as a key building block for introducing this remarkable functional group into a wide array of molecular scaffolds.
Key Attributes of the Pentafluorosulfanyl Group:
-
High Electronegativity: The five fluorine atoms create a strongly electron-withdrawing group, impacting the electronic properties of the parent molecule.[2]
-
Chemical and Thermal Stability: The sulfur-fluorine bonds are exceptionally strong, rendering the SF₅ group highly resistant to metabolic degradation and harsh chemical conditions.[2][4][5]
-
Enhanced Lipophilicity: The SF₅ group significantly increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[1][2]
-
Unique Steric Profile: The octahedral geometry of the SF₅ group provides a distinct three-dimensional profile that can be exploited for optimizing interactions with biological targets.[1]
This guide will provide the necessary technical details to empower researchers to effectively utilize 3-(pentafluorosulfanyl)benzoyl chloride in their synthetic endeavors.
Core Properties of 3-(Pentafluorosulfanyl)benzoyl Chloride
A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective handling in the laboratory.
| Property | Value | Source |
| CAS Number | 401892-81-7 | Internal Knowledge |
| Molecular Formula | C₇H₄ClF₅OS | [7] |
| Molecular Weight | 266.62 g/mol | [7] |
| Appearance | Not explicitly found, but likely a liquid or low-melting solid | |
| Boiling Point | Not explicitly found | |
| Solubility | Likely soluble in common aprotic organic solvents (e.g., DCM, THF, toluene) and reactive with protic solvents (e.g., water, alcohols). |
Synthesis of 3-(Pentafluorosulfanyl)benzoyl Chloride
The most direct and common method for the preparation of 3-(pentafluorosulfanyl)benzoyl chloride is the conversion of its corresponding carboxylic acid, 3-(pentafluorosulfanyl)benzoic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Synthesis of the Precursor: 3-(Pentafluorosulfanyl)benzoic Acid
The synthesis of 3-(pentafluorosulfanyl)benzoic acid has been described starting from 3-nitro-(pentafluorosulfanyl)benzene. The process involves the reduction of the nitro group to an aniline, followed by conversion of the amino group to a bromide, which is then transformed into a formyl group. Finally, the aldehyde is oxidized to the carboxylic acid.[8]
Conversion of 3-(Pentafluorosulfanyl)benzoic Acid to the Acyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride is a widely used reagent for this purpose due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.[9][10]
Reaction Scheme:
General reaction for the synthesis of 3-(Pentafluorosulfanyl)benzoyl chloride.
Detailed Experimental Protocol:
Caution: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (SO₂ and HCl). All glassware should be thoroughly dried to prevent hydrolysis of the reagents and product.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(pentafluorosulfanyl)benzoic acid.
-
Reagent Addition: Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction Conditions: The mixture is typically heated to reflux (the boiling point of thionyl chloride is 76 °C) and stirred for several hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.[9] Co-evaporation with an inert solvent like toluene can help to remove the last traces of thionyl chloride.
-
Purification: The resulting crude 3-(pentafluorosulfanyl)benzoyl chloride can be purified by vacuum distillation to yield the pure product.
Causality of Experimental Choices:
-
Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride and also serves as the reaction solvent.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial to prevent any potential side reactions with atmospheric moisture.
-
Removal of Excess Reagent: Complete removal of thionyl chloride is crucial as its presence can interfere with subsequent reactions.
Reactivity and Synthetic Applications
3-(Pentafluorosulfanyl)benzoyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution reactions with a variety of nucleophiles. The carbon atom of the carbonyl group is highly electron-deficient due to the inductive effects of the adjacent chlorine atom and the strongly electron-withdrawing 3-pentafluorosulfanylphenyl group.[11]
General Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a two-step addition-elimination mechanism.[11][12]
-
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.[11]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.[13]
General mechanism of nucleophilic acyl substitution of acyl chlorides.
Reaction with Amines: Synthesis of Amides
3-(Pentafluorosulfanyl)benzoyl chloride reacts readily with primary and secondary amines to form the corresponding amides. These reactions are typically carried out in the presence of a base (e.g., triethylamine, pyridine, or an excess of the amine nucleophile) to neutralize the HCl byproduct.[14]
Experimental Protocol: Synthesis of N-Aryl-3-(pentafluorosulfanyl)benzamides
-
Reaction Setup: Dissolve the amine in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution in an ice bath and add a solution of 3-(pentafluorosulfanyl)benzoyl chloride in the same solvent dropwise. Add a slight excess of a non-nucleophilic base like triethylamine.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).
-
Work-up: Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude amide can be purified by recrystallization or column chromatography.
Reaction with Alcohols: Synthesis of Esters
The reaction of 3-(pentafluorosulfanyl)benzoyl chloride with alcohols yields the corresponding esters. Similar to the amidation reaction, a base is often added to scavenge the HCl produced.
Experimental Protocol: Synthesis of Alkyl 3-(pentafluorosulfanyl)benzoates
-
Reaction Setup: Dissolve the alcohol in a suitable aprotic solvent.
-
Reagent Addition: Add 3-(pentafluorosulfanyl)benzoyl chloride to the solution. A base such as pyridine can be used as both a catalyst and a base.
-
Reaction Conditions: The reaction is typically stirred at room temperature.
-
Work-up and Purification: The work-up and purification procedures are similar to those for the amide synthesis.
The Role of 3-(Pentafluorosulfanyl)benzoyl Chloride in Drug Discovery
The incorporation of the SF₅ group into drug candidates can lead to significant improvements in their pharmacological profiles.[2] 3-(Pentafluorosulfanyl)benzoyl chloride provides a direct route to introduce this valuable moiety into various molecular frameworks.
Key Advantages in Medicinal Chemistry:
-
Metabolic Stability: The robustness of the S-F bonds often translates to increased metabolic stability and a longer in vivo half-life of the drug.[2][4]
-
Modulation of Physicochemical Properties: The high lipophilicity of the SF₅ group can enhance membrane permeability and oral bioavailability.[2]
-
Bioisosteric Replacement: The SF₅ group can serve as a bioisostere for other functional groups, such as the trifluoromethyl, tert-butyl, or nitro groups, allowing for fine-tuning of a compound's properties.[4][15]
The use of 3-(pentafluorosulfanyl)benzoyl chloride allows for the late-stage functionalization of complex molecules, a highly desirable strategy in drug discovery programs.[1]
Spectroscopic Data
While a dedicated spectrum for 3-(pentafluorosulfanyl)benzoyl chloride was not found in the searched literature, the expected spectroscopic features can be predicted based on the functional groups present.
-
¹H NMR: Aromatic protons would appear in the downfield region (typically 7.5-8.5 ppm) with splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
¹³C NMR: The carbonyl carbon would exhibit a characteristic signal in the downfield region (around 165-175 ppm). Aromatic carbons would also be observable, with the carbon attached to the SF₅ group showing a characteristic coupling to fluorine.
-
¹⁹F NMR: The SF₅ group would give rise to a characteristic A₄B pattern, with one signal for the apical fluorine and a multiplet for the four equatorial fluorines.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the acyl chloride would be expected around 1780-1815 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
Conclusion
3-(Pentafluorosulfanyl)benzoyl chloride is a valuable and reactive building block for the introduction of the pentafluorosulfanyl group into organic molecules. Its synthesis from the corresponding benzoic acid is straightforward, and its reactivity with a wide range of nucleophiles is well-established. The unique properties imparted by the SF₅ group make this reagent a powerful tool for researchers in drug discovery and materials science, enabling the development of novel compounds with enhanced properties. As the field of fluorine chemistry continues to expand, the utility of 3-(pentafluorosulfanyl)benzoyl chloride is poised to grow even further.
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